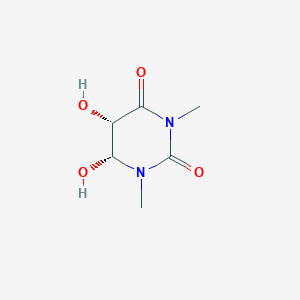
Benzoic acid, (1,2-ethenediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, (1,2-ethenediyl)bis- is an organic compound with a unique structure that consists of two benzoic acid molecules connected by an ethenediyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, (1,2-ethenediyl)bis- typically involves the reaction of benzoic acid derivatives with ethylene or its derivatives under specific conditions. One common method is the reaction of benzoic acid with ethylene glycol in the presence of a catalyst, such as sulfuric acid, to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of benzoic acid, (1,2-ethenediyl)bis- can be achieved through large-scale chemical processes. These processes often involve the use of continuous reactors and advanced purification techniques to obtain high-purity products. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, (1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethenediyl group to an ethylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce ethylene derivatives. Substitution reactions result in various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, (1,2-ethenediyl)bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, (1,2-ethenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
Benzoic acid, (1,2-ethenediyl)bis- can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Ethylene glycol: A diol used in the synthesis of various organic compounds.
Benzyl alcohol: An aromatic alcohol with applications in the pharmaceutical and cosmetic industries.
The uniqueness of benzoic acid, (1,2-ethenediyl)bis- lies in its combined structure, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Número CAS |
64078-46-2 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
2-[2-(2-carboxyphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-10H,(H,17,18)(H,19,20) |
Clave InChI |
AFGNGVLIGDCOBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




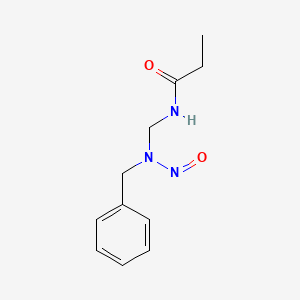
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
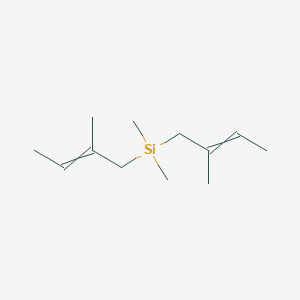
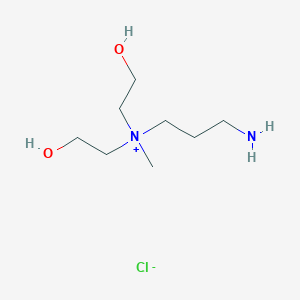
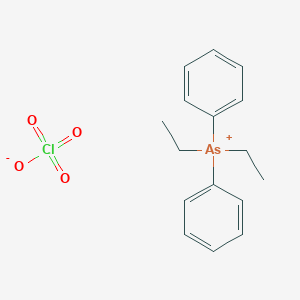



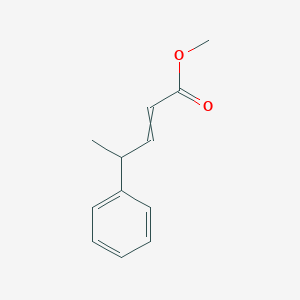
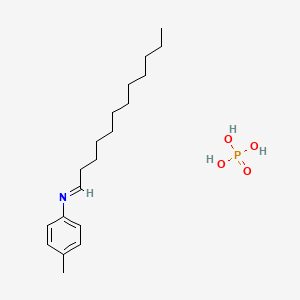
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
